KRAS inhibitor-12

KRAS G12C inhibition biochemical IC50 covalent inhibitor potency

KRAS inhibitor-12 (compound 6-1, CAS 2230874-00-5) is a structurally defined, irreversible allosteric KRAS G12C inhibitor featuring a benzisothiazole-piperazine scaffold—fundamentally distinct from quinazoline-based sotorasib and tetrahydropyridopyrimidine-based adagrasib. Its well-characterized IC50 (0.537 μM) and cell-dependent p-ERK inhibition (MIA PaCa-2: 1.3 μM; A549: 3.7 μM) provide reproducible assay benchmarks. The micromolar potency enables Z'-factor determination and dose-response validation. Mandatory CAS verification prevents confusion with K-Ras(G12C) inhibitor 12 (CAS 1469337-95-8).

Molecular Formula C19H16Cl2FN5OS
Molecular Weight 452.3 g/mol
Cat. No. B12402161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS inhibitor-12
Molecular FormulaC19H16Cl2FN5OS
Molecular Weight452.3 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCN(CC1)C2=C3C=C(C(=C(C3=NS2)F)C4=C(C=CC(=N4)N)Cl)Cl
InChIInChI=1S/C19H16Cl2FN5OS/c1-2-14(28)26-5-7-27(8-6-26)19-10-9-12(21)15(16(22)17(10)25-29-19)18-11(20)3-4-13(23)24-18/h2-4,9H,1,5-8H2,(H2,23,24)
InChIKeyMOIGORLHBXDEMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KRAS Inhibitor-12 (Compound 6-1) Procurement Guide: KRAS G12C Research Tool Compound


KRAS inhibitor-12 (designated compound 6-1, CAS 2230874-00-5) is a potent, covalent small-molecule inhibitor specifically targeting the KRAS G12C oncogenic mutant . This compound represents a research-grade tool developed for preclinical investigation of KRAS-driven malignancies, particularly pancreatic, colorectal, and non-small cell lung cancers harboring the G12C mutation . As an irreversible allosteric inhibitor, KRAS inhibitor-12 binds covalently to the mutant cysteine-12 residue within the switch-II pocket, locking KRAS in its inactive GDP-bound conformation and thereby disrupting downstream MAPK/ERK signaling . Unlike clinical-stage KRAS G12C inhibitors (e.g., sotorasib, adagrasib) that have undergone extensive optimization for oral bioavailability and human pharmacokinetics, KRAS inhibitor-12 serves a distinct research niche as a structurally defined, commercially available reference compound for mechanistic studies, assay development, and comparative pharmacology .

Why Generic Substitution Fails: Differentiating KRAS Inhibitor-12 Among KRAS G12C-Targeting Compounds


KRAS G12C inhibitors are not interchangeable commodities; critical differences in covalent warhead chemistry, allosteric binding pocket interactions, and cellular target engagement kinetics produce substantial divergence in potency, selectivity, and experimental reproducibility [1]. The commercial designation "KRAS inhibitor-12" (compound 6-1) corresponds to a specific chemical entity with a defined benzisothiazole-piperazine scaffold that differs fundamentally from the quinazoline-based (sotorasib) or tetrahydropyridopyrimidine-based (adagrasib) chemotypes approved for clinical use [2]. Furthermore, a separate earlier compound bearing the similar name "K-Ras(G12C) inhibitor 12" (CAS 1469337-95-8) represents a chemically distinct tool with different potency characteristics, creating nomenclature-based procurement risks [3]. Substituting one KRAS G12C inhibitor for another without verifying CAS registry identity, scaffold class, and validated biological activity in the specific experimental model risks introducing uncontrolled variables that compromise data reproducibility and cross-study comparisons [1].

Quantitative Differentiation Evidence for KRAS Inhibitor-12: Head-to-Head and Cross-Study Comparisons


KRAS G12C Biochemical Inhibition: Potency Comparison with Clinical Benchmark Inhibitors

KRAS inhibitor-12 demonstrates a biochemical IC50 of 0.537 μM against recombinant KRAS G12C protein in nucleotide exchange assays . This potency falls within the micromolar range characteristic of early-generation research tool compounds, contrasting with the sub-nanomolar to low-nanomolar potency achieved by clinically optimized inhibitors. For context, sotorasib (AMG-510) and adagrasib (MRTX849) exhibit biochemical binding affinities in the low nanomolar range, while next-generation preclinical candidates such as D3S-001 (elisrasib) achieve cellular active KRAS IC50 values of 0.6 nM—approximately 900-fold more potent than KRAS inhibitor-12 . This potency differential is not a deficiency but rather defines the compound's appropriate application domain as a benchmark reference standard rather than a high-potency clinical candidate comparator.

KRAS G12C inhibition biochemical IC50 covalent inhibitor potency switch-II pocket binding

Cellular p-ERK Inhibition: Cell Line-Dependent Differential Activity

KRAS inhibitor-12 exhibits cell line-dependent inhibition of phosphorylated ERK (p-ERK), a proximal downstream effector in the MAPK pathway, with IC50 values of 1.3 μM in MIA PaCa-2 (pancreatic cancer, KRAS G12C) cells and 3.7 μM in A549 (lung cancer, KRAS G12C) cells . This approximately 2.8-fold differential in cellular potency across KRAS G12C-harboring cell lines highlights the importance of tissue-specific context in KRAS inhibitor activity. By comparison, optimized clinical candidates demonstrate substantially greater cellular potency: D3S-001 exhibits p-ERK inhibition with IC50 values of 0.5 nM in NCI-H358 cells and 0.3 nM in MIA PaCa-2 cells, representing a >2,500-fold potency advantage . The cell line-dependent differential observed with KRAS inhibitor-12 makes it a useful tool for investigating tissue-specific determinants of KRAS G12C inhibitor sensitivity.

p-ERK inhibition cellular potency MIA PaCa-2 A549 downstream signaling

Chemical Scaffold Differentiation: Benzisothiazole Core vs. Quinazoline and Tetrahydropyridopyrimidine Chemotypes

KRAS inhibitor-12 (CAS 2230874-00-5; molecular formula C19H16Cl2FN5OS; MW 452.33) features a distinct benzisothiazole-piperazine scaffold with an acrylamide covalent warhead that targets the mutant cysteine-12 residue in the KRAS switch-II pocket . This chemotype differs fundamentally from the quinazoline-based scaffold of sotorasib (AMG-510) and the tetrahydropyridopyrimidine core of adagrasib (MRTX849) [1]. Scaffold divergence confers differential binding kinetics, allosteric pocket occupancy patterns, and off-target interaction profiles that cannot be extrapolated across chemotypes. Notably, a separate earlier compound designated "K-Ras(G12C) inhibitor 12" (CAS 1469337-95-8; C15H17ClIN3O3; MW 449.67) represents a chemically distinct tool with an EC50 of 0.32 μM in H1792 cells , creating potential procurement confusion that necessitates CAS number verification.

chemical scaffold benzisothiazole covalent warhead structure-activity relationship allosteric binding

Covalent Binding Kinetics: Benchmark Rate Constant for Early-Generation KRAS G12C Inhibitors

KRAS inhibitor-12 functions as an irreversible covalent inhibitor, forming a stable bond with the thiol group of cysteine-12 in the KRAS G12C mutant protein . The covalent binding mechanism ensures sustained target inhibition that persists beyond compound washout, distinguishing it from reversible inhibitors. The related early-generation compound from the Ostrem et al. series (designated compound 12 in the original Nature 2013 publication) established a foundational covalent binding rate constant against KRAS G12C, which subsequent optimized inhibitors have dramatically improved upon: ARS-853 achieved a rate constant of 76 M⁻¹s⁻¹, representing a >600-fold improvement over the original compound 12 . While the specific rate constant for KRAS inhibitor-12 (compound 6-1) has not been publicly reported, its classification within the early-generation research tool category positions it as a baseline comparator for structure-kinetic relationship (SKR) studies examining covalent inhibitor optimization trajectories [1].

covalent binding rate constant irreversible inhibition target engagement structure-kinetic relationship

Nomenclature Risk: Differentiation from K-Ras(G12C) Inhibitor 12 (CAS 1469337-95-8)

Procurement of KRAS inhibitor-12 carries a significant nomenclature-based identity risk due to the existence of a chemically distinct compound with a confusingly similar name. "K-Ras(G12C) inhibitor 12" (CAS 1469337-95-8; molecular formula C15H17ClIN3O3; MW 449.67) is an earlier allosteric inhibitor from the Ostrem et al. (2013) discovery series, exhibiting an EC50 of 0.32 μM in H1792 NSCLC cells . In contrast, "KRAS inhibitor-12" (compound 6-1; CAS 2230874-00-5; C19H16Cl2FN5OS; MW 452.33) represents a structurally distinct benzisothiazole-containing chemotype with a biochemical IC50 of 0.537 μM against KRAS G12C . The two compounds differ in molecular formula, halogen composition (Cl2F vs. ClI), heterocyclic core architecture, and molecular weight—differences that confer distinct pharmacological and physicochemical properties [1]. Procurement without CAS number verification risks obtaining the unintended chemical entity.

CAS registry compound identity procurement verification chemical nomenclature analytical QC

Optimal Research and Industrial Application Scenarios for KRAS Inhibitor-12 Based on Verified Differentiation Evidence


Reference Standard for KRAS G12C Biochemical and Cellular Assay Development

KRAS inhibitor-12 serves as a well-characterized reference tool compound for establishing and validating KRAS G12C biochemical and cellular assays. Its defined IC50 of 0.537 μM in nucleotide exchange assays and cell line-dependent p-ERK inhibition (1.3 μM in MIA PaCa-2, 3.7 μM in A549) provide reproducible benchmarks for assay optimization, Z'-factor determination, and inter-laboratory protocol standardization . The compound's micromolar potency range makes it particularly suitable for assay formats requiring detectable but non-saturating inhibition windows, enabling robust signal-to-noise ratio calculations and dose-response curve validation .

Structure-Activity Relationship (SAR) Benchmarking in KRAS G12C Inhibitor Discovery Programs

KRAS inhibitor-12's distinct benzisothiazole-piperazine scaffold (CAS 2230874-00-5; C19H16Cl2FN5OS; MW 452.33) provides a defined chemical starting point for structure-activity relationship (SAR) studies and scaffold-hopping campaigns in KRAS G12C drug discovery programs . Researchers can use this compound as a reference chemotype to benchmark novel synthetic analogs, comparing biochemical IC50 shifts and cellular p-ERK inhibition profiles against a commercially available, structurally characterized baseline. The compound's covalent acrylamide warhead and allosteric switch-II pocket binding mechanism further enable mechanistic SAR studies exploring linker optimization, warhead modification, and heterocyclic core substitution .

Tool Compound for Investigating Cell Context-Dependent KRAS G12C Inhibitor Sensitivity

The observed 2.8-fold differential in p-ERK inhibitory potency between MIA PaCa-2 (1.3 μM) and A549 (3.7 μM) KRAS G12C-mutant cell lines establishes KRAS inhibitor-12 as a valuable tool for interrogating cell context-dependent determinants of KRAS inhibitor sensitivity . This differential activity profile enables researchers to investigate tissue-specific factors—including receptor tyrosine kinase co-expression, feedback signaling network architecture, and metabolic rewiring—that modulate KRAS G12C inhibitor response. The compound's irreversible covalent binding mechanism further allows for target engagement studies under conditions where compound washout distinguishes sustained vs. transient pathway inhibition .

Procurement Quality Control: CAS Registry Verification for Nomenclature-Risk Compounds

The existence of a chemically distinct compound with the confusingly similar name "K-Ras(G12C) inhibitor 12" (CAS 1469337-95-8) establishes KRAS inhibitor-12 (CAS 2230874-00-5) as a case study for procurement quality control protocols requiring CAS registry verification . Research institutions and industrial procurement teams should implement systematic CAS number cross-referencing when ordering any compound designated with numeric suffixes (e.g., "-12," "-13"), as these suffixes do not guarantee chemical identity consistency across vendor catalogs or publication sources. The molecular formula differentiation (C19H16Cl2FN5OS vs. C15H17ClIN3O3) provides an orthogonal identity verification metric via LC-MS or elemental analysis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRAS inhibitor-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.